molecular formula C27H28N2O3 B10916138 methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10916138
M. Wt: 428.5 g/mol
InChI Key: XRIAJAVDSFIWNT-UHFFFAOYSA-N
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Description

Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and multiple methyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the furan ring, followed by their coupling. Common reagents used in the synthesis include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in toluene and the use of protective groups like tert-butyldimethylsilylchloride (TBDMSCl) are employed to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: NBS, NaH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to its combination of a furan ring and a pyrazole ring, along with multiple methyl and dimethylphenyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 5-[[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C27H28N2O3/c1-16-7-9-21(13-18(16)3)25-20(5)26(22-10-8-17(2)19(4)14-22)29(28-25)15-23-11-12-24(32-23)27(30)31-6/h7-14H,15H2,1-6H3

InChI Key

XRIAJAVDSFIWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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